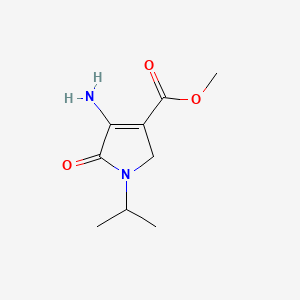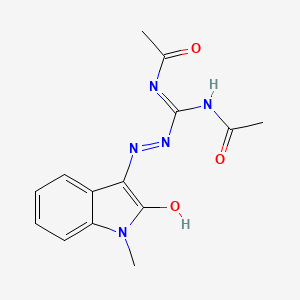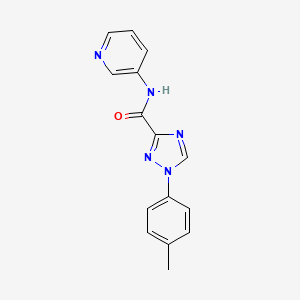![molecular formula C14H16N2O3S B13369596 N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide](/img/structure/B13369596.png)
N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused with a benzisothiazole ring, making it an interesting subject for various scientific research applications. The presence of the 5,5-dioxide group adds to its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer functional groups.
Applications De Recherche Scientifique
N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and dihydropyrroles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Uniqueness
N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide is unique due to its specific structure and the presence of the 5,5-dioxide group.
Propriétés
Formule moléculaire |
C14H16N2O3S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
5,5-dioxo-N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzothiazole-1-carboxamide |
InChI |
InChI=1S/C14H16N2O3S/c1-2-8-15-14(17)11-7-9-16-13(11)10-5-3-4-6-12(10)20(16,18)19/h3-6H,2,7-9H2,1H3,(H,15,17) |
Clé InChI |
NRZQVJQHCFYBOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C2C3=CC=CC=C3S(=O)(=O)N2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)

![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)

![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)


![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
